REACTION_CXSMILES
|
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
carbamate-co-vinyl acetate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
polyvinyl butyral
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
5,000
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn polydimethylsiloxane diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PDMS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NCCC(CC)N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
a slow nitrogen purge
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
carbamate-co-vinyl acetate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
polyvinyl butyral
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
5,000
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn polydimethylsiloxane diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PDMS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NCCC(CC)N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
a slow nitrogen purge
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
carbamate-co-vinyl acetate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
polyvinyl butyral
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
5,000
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn polydimethylsiloxane diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PDMS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NCCC(CC)N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
a slow nitrogen purge
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |